Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester

Description

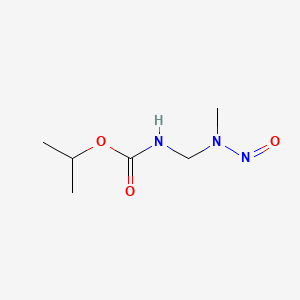

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester is a carbamate derivative characterized by a methylnitrosamino (-N(NO)CH₃) substituent on the carbamic acid backbone and an isopropyl ester group.

Properties

CAS No. |

72735-15-0 |

|---|---|

Molecular Formula |

C6H13N3O3 |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

propan-2-yl N-[[methyl(nitroso)amino]methyl]carbamate |

InChI |

InChI=1S/C6H13N3O3/c1-5(2)12-6(10)7-4-9(3)8-11/h5H,4H2,1-3H3,(H,7,10) |

InChI Key |

QFFKAHWVGUMMGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NCN(C)N=O |

Origin of Product |

United States |

Preparation Methods

Preparation via Methyl Isocyanate (MIC) Generation and Reaction

One of the most documented methods for preparing N-methyl carbamate derivatives involves generating methyl isocyanate in situ from monomethylformamide (MMF) and oxygen, followed by immediate reaction with an alcohol or phenol to form the carbamate ester.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Oxidative dehydrogenation of MMF to generate gaseous MIC and water | Controlled gas phase reaction | Avoids storage of MIC in liquid form |

| 2 | Continuous contact of MIC vapor with phenol or substituted phenol in a reactor | Vapor phase, closed system | Immediate consumption of MIC reduces risk |

| 3 | Partial condensation to separate MIC from phenol and unreacted urethanes | 180–220 °C, 200 mmHg to atmospheric pressure | Enables recycling of unreacted materials |

| 4 | Final reaction in inert organic solvent with catalyst | 0–50 °C, presence of B catalyst | Produces N-methyl carbamate with >98% molar yield |

This multi-step, continuous process is designed to maximize yield while minimizing hazardous intermediate storage. The reaction conditions are optimized to maintain high conversion rates and product purity.

Alternative Carbamate Preparation via Carbamoylation

Other methods involve direct carbamoylation reactions using methyl chloroformate and amines or alcohols under controlled pH and temperature conditions to form carbamate esters. For example, related carbamates have been synthesized by reacting cyanamide derivatives with methyl chloroformate in aqueous sodium hydroxide, maintaining pH around 7, followed by acidification and isolation.

Though this method is described for benzimidazole carbamate derivatives, the principle of controlled carbamoylation can be adapted for carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester synthesis by selecting appropriate amine and alcohol precursors.

Comparative Analysis of Preparation Methods

| Feature | MIC-Based Continuous Process | Carbamoylation with Methyl Chloroformate |

|---|---|---|

| Intermediate | Methyl isocyanate (gaseous) | Methyl chloroformate (liquid) |

| Safety | High risk mitigated by in situ generation and immediate use | Moderate risk; requires pH control |

| Reaction Phase | Vapor phase and liquid phase | Liquid phase |

| Temperature Range | 0–220 °C (multi-step) | ~20–50 °C |

| Yield | >98% molar yield reported | ~58–73% yield in related carbamates |

| Equipment | Requires closed system reactors, condensers | Standard chemical reactors with pH control |

| Scalability | High, industrially relevant | Moderate, lab to pilot scale |

The MIC-based process is preferred industrially due to its high yield and continuous operation, despite the complexity and safety requirements. Carbamoylation offers simpler conditions but may have lower yields and is more suited to laboratory-scale synthesis or derivatives without highly reactive groups.

Summary Table of Key Preparation Parameters

| Parameter | MIC-Based Method | Carbamoylation Method |

|---|---|---|

| Starting Materials | Monomethylformamide, oxygen, substituted phenol/alcohol | Methyl chloroformate, amine/alcohol, base |

| Reaction Medium | Gas phase + inert organic solvent | Aqueous alkaline solution |

| Temperature | 0–220 °C (stepwise) | 20–50 °C |

| Pressure | 200 mmHg to atmospheric | Atmospheric |

| Catalyst | B catalyst (unspecified) | Sodium hydroxide |

| Yield | >98% molar | 58–73% (related compounds) |

| Safety Measures | Closed system, no MIC storage | pH monitoring, controlled addition |

Research Findings and Analytical Considerations

- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are essential for monitoring the purity and identity of this compound during synthesis.

- The presence of the nitroso group requires careful control of reaction conditions to avoid decomposition or side reactions.

- Continuous process design significantly improves safety and efficiency compared to batch processes involving hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester can undergo various chemical reactions, including:

Oxidation: The nitrosamine group can be oxidized to form nitro compounds.

Reduction: The nitrosamine group can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Toxicological Research

One of the primary applications of carbamic acid, ((methylnitrosamino)methyl)-, is its role in toxicological studies related to tobacco smoke. It is classified as a potent carcinogen, contributing to the carcinogenic effects of tobacco products. Research has shown that this compound can induce mutations and promote tumorigenesis in laboratory settings.

Case Study: Carcinogenicity Assessment

A comprehensive study evaluated the carcinogenic potential of various tobacco-specific nitrosamines, including carbamic acid, ((methylnitrosamino)methyl)-. The findings indicated that exposure to this compound significantly increased the incidence of lung tumors in rodent models. The study highlighted the mechanisms by which this nitrosamine exerts its effects, including DNA adduct formation and oxidative stress induction .

Biochemical Applications

Carbamic acid derivatives are explored for potential therapeutic applications due to their interactions with biological systems. Notably, they have been investigated for their ability to inhibit certain enzymes involved in cancer progression.

Enzyme Inhibition Studies

Research has demonstrated that carbamic acid derivatives can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-carcinogens. This inhibition can lead to reduced bioactivation of harmful compounds derived from tobacco smoke .

Cosmetic Formulations

Carbamic acid compounds are also being studied for their use in cosmetic formulations. Their properties can enhance product stability and efficacy.

Formulation Case Study

A study focused on developing topical formulations incorporating carbamic acid derivatives showed promising results in improving skin hydration and texture. The experimental design utilized response surface methodology to optimize formulation components, demonstrating that these compounds can positively influence rheological properties and sensory attributes .

Environmental Impact Studies

The environmental persistence of carbamic acid compounds has led to investigations into their degradation pathways and potential ecological risks.

Environmental Toxicology Research

Research indicates that carbamic acid derivatives can persist in aquatic environments, raising concerns about their long-term ecological effects. Studies have focused on assessing the bioaccumulation potential and toxicity of these compounds to aquatic organisms .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Toxicology | Carcinogenicity studies related to tobacco smoke | Induces mutations; promotes tumorigenesis in rodent models |

| Biochemistry | Enzyme inhibition studies | Inhibits cytochrome P450 enzymes; reduces activation of pro-carcinogens |

| Cosmetic Formulations | Enhances product stability and efficacy | Improves skin hydration; influences sensory attributes |

| Environmental Impact | Studies on degradation pathways and ecological risks | Persistent in aquatic environments; potential for bioaccumulation |

Mechanism of Action

The mechanism of action of carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitrosamine group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is distinguished by its methylnitrosamino moiety, which differentiates it from non-nitrosated carbamates. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Pharmacological vs. Toxicological Profiles

Medicinal Carbamates :

Agricultural Carbamates :

- Promecarb (methyl ester) is a contact insecticide with acute neurotoxicity. Its regulatory status (RQ = 454 kg) underscores risks, but nitroso-containing analogs would require even lower exposure thresholds .

Biological Activity

Carbamic acid, specifically the compound known as ((methylnitrosamino)methyl)-isopropyl ester, is a derivative of carbamic acid that has garnered attention due to its biological activity, particularly in the context of toxicology and pharmacology. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Carbamic Acid Derivatives

Carbamic acid derivatives are widely recognized for their diverse biological activities. They are commonly utilized in pharmaceuticals and agrochemicals due to their ability to interact with various biological targets. The presence of the carbamate group (-O-CO-NH-) enhances the stability and reactivity of these compounds, making them suitable for various applications in medicinal chemistry .

- Cholinesterase Inhibition : Many carbamate compounds act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in synapses, which can enhance neurotransmission. For instance, the compound ((methylnitrosamino)methyl)-isopropyl ester may exhibit similar inhibitory effects on AChE, contributing to its biological activity .

- Metabolic Activation : Some carbamate esters are prodrugs that require metabolic activation to exert their therapeutic effects. For example, N,N-disubstituted carbamates have shown stability in biological systems and can be converted into active metabolites through enzymatic processes involving cytochrome P450 enzymes .

- Toxicological Implications : The biological activity of carbamic acid derivatives also raises concerns regarding toxicity. The inhibition of cholinesterase can lead to toxic effects, including muscle paralysis and respiratory failure if exposure levels are high enough .

Case Study 1: Aldicarb

Aldicarb, a well-studied carbamate insecticide, serves as a reference point for understanding the biological activity of carbamate esters. It is known for its potent AChE inhibition leading to neurotoxic effects in non-target organisms. Research has shown that aldicarb's systemic action is influenced by its solubility and stability under various environmental conditions .

Case Study 2: Therapeutic Applications

Recent studies have explored the use of carbamate derivatives as potential therapeutic agents in treating neurodegenerative diseases such as Alzheimer's disease. For instance, compounds like rivastigmine and galantamine are carbamate-based AChE inhibitors that have been approved for clinical use due to their efficacy in enhancing cognitive function in patients with dementia .

Table 1: Comparison of Biological Activities of Selected Carbamate Compounds

| Compound Name | Type | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| ((methylnitrosamino)methyl)-isopropyl ester | Carbamate ester | AChE inhibition | Potential neuroprotective agent |

| Aldicarb | Insecticide | AChE inhibition | Pest control |

| Rivastigmine | Drug | AChE inhibition | Alzheimer's treatment |

| Physostigmine | Drug | AChE inhibition | Glaucoma treatment |

Q & A

Q. What are the established synthetic routes for carbamic acid esters with nitrosamine substituents, and how are they optimized for purity?

Carbamic acid esters are typically synthesized via nucleophilic substitution or carbamate formation reactions. For nitrosamine-containing derivatives, a common approach involves reacting isopropylamine with a pre-functionalized nitrosamine intermediate under anhydrous conditions . Optimization includes controlling reaction temperature (e.g., 0–5°C to minimize nitrosamine degradation) and using coupling agents like DCC (dicyclohexylcarbodiimide) to enhance yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity, as confirmed by HPLC (>98% purity thresholds) .

Q. Which analytical techniques are critical for characterizing structural and physicochemical properties of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., isopropyl protons at δ 1.2–1.4 ppm, nitrosamine N=O at δ ~3.0 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .

- FT-IR : Validates carbamate C=O stretches (~1700 cm⁻¹) and nitrosamine N-O bonds (~1450 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Q. How is the compound screened for biological activity, and what preliminary findings exist?

Standard assays include:

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .

- Antioxidant Activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .

- Enzyme Inhibition : Acetylcholinesterase or protease inhibition assays (IC₅₀ < 50 µM suggests therapeutic potential) . Preliminary data from paliasa leaf extracts (containing related carbamates) show IC₅₀ of 35 µM against cervical cancer cells .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies often arise from solvent effects or tautomerism. Strategies include:

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers .

- Variable-Temperature NMR : Resolve dynamic equilibria (e.g., rotamers) by analyzing peak splitting at −40°C .

- Isotopic Labeling : Use ¹⁵N-labeled nitrosamine to trace unexpected coupling in 2D NMR spectra .

Q. What methodologies address the compound’s instability under ambient conditions?

Stability challenges include nitrosamine degradation via light/heat. Mitigation involves:

Q. How can in silico models predict the compound’s pharmacokinetics and toxicity?

Computational tools include:

Q. What strategies reconcile contradictory bioactivity data across studies?

Discrepancies may stem from assay conditions or impurity profiles. Solutions include:

- Dose-Response Repetition : Validate results across multiple cell lines (e.g., comparing IC₅₀ in HepG2 vs. A549) .

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites influencing outcomes .

- Batch Consistency : Ensure synthetic reproducibility via QC protocols (e.g., ≥95% purity by HPLC) .

Methodological Guidance

Q. What protocols ensure safe handling given the compound’s nitrosamine-related hazards?

- PPE : Nitrile gloves, lab coats, and fume hoods mandatory .

- Waste Disposal : Neutralize with 10% acetic acid before incineration .

- Exposure Limits : Adhere to OSHA PELs (0.1 mg/m³ for nitrosamines) .

Q. How are structure-activity relationships (SARs) systematically explored for derivatives?

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the nitrosamine or ester positions .

- Bioisosterism : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic parameters (e.g., Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.